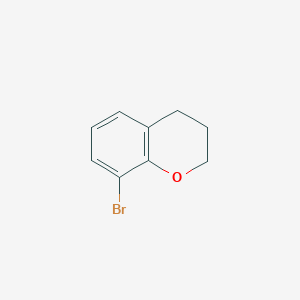

8-Bromochromane

Description

The exact mass of the compound 8-Bromochromane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Bromochromane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromochromane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOORJDFGHETSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626605 | |

| Record name | 8-Bromo-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-78-9 | |

| Record name | 8-Bromo-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-3,4-dihydro-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 8-Bromochromane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and structural characteristics of 8-bromochromane. Due to the limited availability of specific experimental data for this compound, this guide also includes generalized experimental protocols for the synthesis and analysis of chromane derivatives, which can be adapted for 8-bromochromane.

Chemical Structure and Identification

8-Bromochromane is a heterocyclic organic compound featuring a chromane core substituted with a bromine atom at the C8 position. The chromane structure consists of a dihydropyran ring fused to a benzene ring.

Table 1: Structural and Identification Data for 8-Bromochromane

| Parameter | Value |

| IUPAC Name | 8-bromochroman |

| CAS Number | 3722-78-9 |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| SMILES String | C1CC(Br)=CC=C1OCC2 |

Physicochemical Properties

Table 2: Predicted and General Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Data not available | --- |

| Boiling Point | Data not available | Expected to be higher than that of unsubstituted chromane. |

| Solubility | Low in water, soluble in organic solvents | General characteristic of chromane derivatives. |

| Appearance | Data not available | --- |

Synthesis of Chromane Derivatives: A Generalized Approach

While a specific, detailed protocol for the synthesis of 8-bromochromane is not widely published, a general and effective method for synthesizing chromane derivatives is through the triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes. This method is advantageous due to its mild reaction conditions and the use of readily available starting materials.

General Experimental Protocol: Triflimide-Catalyzed Annulation

This protocol describes a general procedure for the synthesis of chromane derivatives and can be adapted for the synthesis of 8-bromochromane, likely starting from 2-bromo-6-(hydroxymethyl)phenol and an appropriate alkene.

Materials:

-

o-Hydroxy benzylic alcohol derivative (1.0 equiv)

-

Alkene or allylsilane (1.5 equiv)

-

Triflimide (5 mol%)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (EtOAc) for elution

Procedure:

-

Dissolve the o-hydroxy benzylic alcohol derivative in anhydrous DCM (to a concentration of 0.1 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add the alkene or allylsilane dropwise at room temperature.

-

Add a pre-prepared solution of triflimide in DCM (0.125 M).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Logical Workflow for Generalized Chromane Synthesis

Caption: Generalized workflow for the synthesis of chromane derivatives.

Analytical Methods for Structural Elucidation

The structural confirmation of 8-bromochromane and other chromane derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 8-bromochromane, both ¹H and ¹³C NMR would provide key information.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the protons on the dihydropyran ring, and would be influenced by the presence of the bromine atom. The integration of the signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, with the chemical shift of the carbon attached to the bromine being significantly affected.

General Protocol for NMR Sample Preparation:

-

Weigh 5-10 mg of the purified chromane derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

-

Acquire the ¹H and ¹³C NMR spectra using a suitable NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 8-bromochromane, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

General Protocol for MS Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph for GC-MS analysis.

-

The sample is ionized in the source, and the resulting ions are analyzed.

Gas Chromatography (GC)

Gas chromatography can be used to assess the purity of 8-bromochromane and can be coupled with mass spectrometry (GC-MS) for definitive identification.

General Protocol for GC Analysis:

-

Prepare a dilute solution of the sample in a volatile solvent.

-

Inject the sample into the gas chromatograph.

-

The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

The retention time is a characteristic property of the compound under specific GC conditions.

Workflow for Spectroscopic Analysis of Chromane Derivatives

Caption: Workflow for the analytical characterization of chromane derivatives.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways of 8-bromochromane. However, the chromane scaffold is a privileged structure found in a variety of biologically active compounds, including vitamin E and various synthetic drugs.[1] Therefore, 8-bromochromane could serve as a valuable building block in the synthesis of novel compounds with potential therapeutic applications. Further research is required to explore the biological profile of this specific molecule.

Safety and Handling

References

An In-depth Technical Guide to the Synthesis of 8-Bromochromane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 8-bromochromane, a valuable heterocyclic compound in medicinal chemistry and drug discovery. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate a thorough understanding of the methodologies.

Synthetic Strategy Overview

The synthesis of 8-bromochromane is most effectively achieved through a two-step process commencing with readily available starting materials. The primary strategy involves the initial preparation of the key intermediate, 8-bromochroman-4-one, followed by its reduction to the target molecule, 8-bromochromane. This approach allows for good control over the regioselectivity of the bromination and provides a reliable pathway to the desired product.

The overall synthetic pathway can be visualized as follows:

Figure 1: Overall synthetic workflow for 8-Bromochromane.

Part 1: Synthesis of 8-Bromochroman-4-one

The synthesis of the key intermediate, 8-bromochroman-4-one, is accomplished via a two-reaction sequence starting from 2-bromophenol.

Reaction 1: Synthesis of 3-(2-Bromophenoxy)propanoic acid

This step involves the Williamson ether synthesis between 2-bromophenol and 3-chloropropionic acid under basic conditions.

Figure 2: Synthesis of 3-(2-Bromophenoxy)propanoic acid.

Experimental Protocol:

-

To a stirred solution of sodium hydroxide (8.0 g, 0.2 mol) in 20 mL of distilled water, add 2-bromophenol (17.3 g, 0.1 mol) and 3-chloropropionic acid (10.9 g, 0.1 mol).

-

Heat the reaction mixture under reflux for 4 hours.

-

After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid.

-

The crude product will precipitate out of the solution. Collect the solid by filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to yield pure 3-(2-bromophenoxy)propanoic acid.

Reaction 2: Intramolecular Friedel-Crafts Acylation

The synthesized 3-(2-bromophenoxy)propanoic acid undergoes an intramolecular Friedel-Crafts acylation to form the cyclic ketone, 8-bromochroman-4-one. Polyphosphoric acid (PPA) is a commonly used reagent for this cyclization.

Figure 3: Intramolecular Friedel-Crafts cyclization.

Experimental Protocol:

-

Place 3-(2-bromophenoxy)propanoic acid (24.7 g, 0.1 mol) in a round-bottom flask.

-

Add polyphosphoric acid (approx. 10 times the weight of the starting material, ~250 g) to the flask.

-

Heat the mixture with stirring at 100°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, pour the hot mixture onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water.

-

Purify the crude 8-bromochroman-4-one by recrystallization from a suitable solvent like ethanol.

Quantitative Data for 8-Bromochroman-4-one Synthesis:

| Starting Materials | Reagents | Reaction Conditions | Product | Yield | Purity |

| 2-Bromophenol, 3-Chloropropionic acid | NaOH, H₂O | Reflux, 4h | 3-(2-Bromophenoxy)propanoic acid | ~70-80% | >95% (after recrystallization) |

| 3-(2-Bromophenoxy)propanoic acid | Polyphosphoric acid | 100°C, 1-2h | 8-Bromochroman-4-one | ~80-90% | >98% (after recrystallization) |

Part 2: Reduction of 8-Bromochroman-4-one to 8-Bromochromane

The final step in the synthesis is the reduction of the carbonyl group of 8-bromochroman-4-one to a methylene group. The Wolff-Kishner reduction is a robust method for this transformation, particularly the Huang-Minlon modification, which offers improved reaction times and yields.[1]

Figure 4: Wolff-Kishner reduction of 8-Bromochroman-4-one.

Experimental Protocol (Huang-Minlon Modification):

-

In a round-bottom flask equipped with a reflux condenser, combine 8-bromochroman-4-one (22.7 g, 0.1 mol), potassium hydroxide (16.8 g, 0.3 mol), and ethylene glycol (200 mL).

-

Add hydrazine hydrate (85% solution in water, 15 mL, ~0.25 mol) to the mixture.

-

Heat the reaction mixture to reflux (around 130-140°C) for 1 hour.

-

After 1 hour, arrange the condenser for distillation and remove water and excess hydrazine until the temperature of the reaction mixture rises to 190-200°C.

-

Once the temperature reaches 190-200°C, switch back to a reflux condenser and maintain this temperature for an additional 3-4 hours.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 8-bromochromane.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data for the Reduction of 8-Bromochroman-4-one:

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Purity |

| 8-Bromochroman-4-one | Hydrazine hydrate, KOH, Ethylene glycol | 190-200°C, 3-4h | 8-Bromochromane | ~85-95%[1] | >97% (after purification) |

This guide provides a detailed and actionable framework for the synthesis of 8-bromochromane. Researchers are advised to follow standard laboratory safety procedures and to optimize the reaction conditions as necessary for their specific experimental setup.

References

8-Bromochromane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Bromochromane, a halogenated heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document details its chemical properties, outlines a potential synthetic route, and discusses the analytical techniques for its characterization.

Core Chemical Data

8-Bromochromane, a derivative of the chromane scaffold, is distinguished by a bromine atom at the 8th position of the bicyclic structure. The core quantitative data for this compound is summarized below.

| Property | Value |

| CAS Number | 3722-78-9 |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

Synthesis of 8-Bromochromane

Proposed Synthetic Workflow

The logical workflow for the synthesis of 8-Bromochromane can be visualized as a multi-step process, beginning with the bromination of a suitable phenol derivative, followed by the formation of a benzylic alcohol, and culminating in a cyclization reaction to form the chromane ring.

Caption: Proposed synthetic pathway for 8-Bromochromane.

Experimental Protocol: Triflimide-Catalyzed Annulation (General Procedure)

This protocol is adapted from a general method for chromane synthesis and would require optimization for the specific synthesis of 8-Bromochromane.

Materials:

-

Substituted o-hydroxy benzylic alcohol

-

Alkene (e.g., ethylene or a suitable precursor)

-

Triflimide (Tf₂NH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

-

In a round-bottom flask, dissolve the o-hydroxy benzylic alcohol (1.0 equivalent) in dichloromethane.

-

To this solution, add the alkene (1.5 equivalents).

-

Add a solution of triflimide (5 mol%) in dichloromethane.

-

Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired 8-Bromochromane.

Analytical Characterization

The structural elucidation and confirmation of 8-Bromochromane would rely on a combination of spectroscopic techniques. While specific spectral data for 8-Bromochromane is not widely published, the expected characteristic signals are outlined below based on the analysis of structurally similar compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the benzene ring, diastereotopic protons on the saturated portion of the pyran ring. The bromine atom will influence the chemical shifts of adjacent aromatic protons. |

| ¹³C NMR | Signals corresponding to the nine carbon atoms, including aromatic carbons and aliphatic carbons of the pyran ring. The carbon bearing the bromine atom will show a characteristic chemical shift. |

| IR Spectroscopy | C-H stretching vibrations (aromatic and aliphatic), C-O-C stretching of the ether linkage, and C-Br stretching in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of 8-Bromochromane. The presence of bromine will result in a characteristic M+2 isotopic pattern with nearly equal intensity. |

Potential Applications and Logical Relationships

While the specific biological activities of 8-Bromochromane have not been extensively reported, the chromane scaffold is a well-established privileged structure in medicinal chemistry. Furthermore, the introduction of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Based on the known activities of related brominated heterocyclic compounds, a logical framework for the potential applications of 8-Bromochromane can be proposed.

Caption: Logical relationships of 8-Bromochromane's features and potential applications.

Conclusion

8-Bromochromane represents a chemical entity with significant potential for further investigation in the fields of drug discovery and synthetic chemistry. This guide provides foundational information to support such research endeavors. The outlined synthetic strategy and analytical considerations offer a starting point for the preparation and characterization of this compound, paving the way for the exploration of its biological activities and synthetic utility.

Spectroscopic Data of 8-Bromochromane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 8-Bromochromane. Due to the limited availability of direct and complete experimental data for this specific compound in public-facing literature, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein serves as a foundational resource for the identification, characterization, and quality control of 8-Bromochromane and its derivatives in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 8-Bromochromane from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are derived from the analysis of similar molecular structures and general spectroscopic trends for brominated aromatic and heterocyclic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | d | 1H | Ar-H |

| ~6.8 - 7.0 | t | 1H | Ar-H |

| ~6.7 - 6.9 | d | 1H | Ar-H |

| ~4.2 - 4.4 | t | 2H | O-CH ₂ |

| ~2.7 - 2.9 | t | 2H | Ar-CH ₂ |

| ~2.0 - 2.2 | m | 2H | -CH ₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~153 - 155 | C -O (Aromatic) |

| ~130 - 132 | C -H (Aromatic) |

| ~127 - 129 | C -H (Aromatic) |

| ~120 - 122 | C -Br (Aromatic) |

| ~118 - 120 | C -C (Aromatic) |

| ~116 - 118 | C -H (Aromatic) |

| ~65 - 67 | O-C H₂ |

| ~28 - 30 | Ar-C H₂ |

| ~22 - 24 | -C H₂- |

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~2960 - 2850 | Aliphatic C-H stretch |

| ~1600 - 1585 | Aromatic C=C stretch |

| ~1260 - 1000 | C-O stretch |

| ~600 - 500 | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 212/214 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes (approx. 1:1 ratio) |

| 183/185 | Fragment from loss of ethyl group (-C₂H₅) |

| 133 | Fragment from loss of bromine radical (·Br) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as 8-Bromochromane.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of 8-Bromochromane in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm)[1].

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 12-16 ppm, 16 to 32 scans, and a relaxation delay of 1-2 seconds[1].

-

¹³C NMR Acquisition: A one-dimensional proton-decoupled carbon spectrum is acquired. Typical parameters include a spectral width of 200-220 ppm, 1024 to 4096 scans, and a relaxation delay of 2-5 seconds[1].

-

Data Processing: The raw data (Free Induction Decay) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard[1].

2.2 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr)[2]. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples with minimal preparation[3].

-

Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum[4].

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to specific functional groups[5].

2.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 mg/mL). For LC-MS, the sample is injected into the liquid chromatograph for separation before entering the mass spectrometer[6]. For GC-MS, the sample is injected into the gas chromatograph where it is vaporized and separated.

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS. For LC-MS, Electrospray Ionization (ESI) is frequently used[6][7].

-

Data Acquisition: The mass spectrometer is set to scan a specific mass-to-charge (m/z) ratio range. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with peaks separated by 2 m/z units (M and M+2)[8][9].

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions. The fragmentation pattern provides structural information about the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like 8-Bromochromane.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 8-Bromochromane.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 8-Bromochromane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 8-Bromochromane. The document details predicted spectral data, outlines experimental protocols for synthesis and NMR analysis, and presents logical relationships through diagrammatic visualizations to aid researchers in the structural elucidation and characterization of this and similar chromane derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 8-Bromochromane. These predictions are based on the known spectra of chromane and the established effects of bromine substitution on aromatic systems. The numbering convention for the chromane ring system is provided in the accompanying diagram.

Table 1: Predicted ¹H NMR Data for 8-Bromochromane

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.25 - 4.35 | t | 5.2 |

| H-3 | 2.00 - 2.10 | m | - |

| H-4 | 2.80 - 2.90 | t | 6.5 |

| H-5 | 6.95 - 7.05 | d | 7.8 |

| H-6 | 6.75 - 6.85 | t | 7.8 |

| H-7 | 7.15 - 7.25 | d | 7.8 |

Table 2: Predicted ¹³C NMR Data for 8-Bromochromane

| Carbon Position | Chemical Shift (δ, ppm) |

| C-2 | 66.5 - 67.5 |

| C-3 | 22.0 - 23.0 |

| C-4 | 29.0 - 30.0 |

| C-4a | 121.0 - 122.0 |

| C-5 | 128.0 - 129.0 |

| C-6 | 121.5 - 122.5 |

| C-7 | 129.5 - 130.5 |

| C-8 | 112.0 - 113.0 |

| C-8a | 153.0 - 154.0 |

Experimental Protocols

Synthesis of 8-Bromochromane

A plausible synthetic route to 8-Bromochromane involves the bromination of chromane.

Materials:

-

Chromane

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve chromane (1.0 eq) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 8-Bromochromane.

NMR Sample Preparation and Analysis

Materials:

-

8-Bromochromane

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Dissolve approximately 10-20 mg of purified 8-Bromochromane in 0.6-0.7 mL of CDCl₃.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra at room temperature on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR, typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-2048 scans. Proton decoupling is typically employed.

Diagrammatic Visualizations

The following diagrams, generated using the DOT language, illustrate the structure of 8-Bromochromane and the logical workflow for its synthesis and spectral analysis.

Caption: Molecular structure of 8-Bromochromane.

Caption: Workflow for synthesis and NMR analysis.

Mass spectrometry fragmentation pattern of 8-Bromochromane

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 8-Bromochromane

This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 8-bromochromane. The information is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation. The proposed fragmentation pathways are based on established principles observed in the mass spectra of chromane derivatives and brominated heterocyclic compounds.

Introduction to the Mass Spectrometry of Chromanes

Chromanes are a class of heterocyclic compounds that are prevalent in many biologically active molecules. Their mass spectrometric behavior under electron ionization is characterized by distinct fragmentation patterns that provide valuable structural information. The presence of a bromine substituent on the aromatic ring, as in 8-bromochromane, introduces a characteristic isotopic signature that aids in the identification of bromine-containing fragments.

Predicted Fragmentation Pathways of 8-Bromochromane

The molecular formula of 8-bromochromane is C₉H₉BrO, with a monoisotopic mass of 211.98 g/mol for the ⁷⁹Br isotope and 213.98 g/mol for the ⁸¹Br isotope. Upon electron ionization, the 8-bromochromane molecule will form a molecular ion ([M]⁺•), which will then undergo a series of fragmentation reactions.

The key fragmentation pathways are expected to be:

-

Isotopic Pattern of Bromine: Due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion and any bromine-containing fragments will appear as a pair of peaks (doublet) of approximately equal intensity, separated by two mass-to-charge units (m/z). This M/M+2 pattern is a definitive indicator of the presence of one bromine atom in an ion.

-

Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation of the chromane ring system is the retro-Diels-Alder reaction. This involves the cleavage of the heterocyclic ring, resulting in the expulsion of a neutral molecule of ethene (C₂H₄, mass 28). This pathway is a common and often significant fragmentation route for chromane derivatives.

-

Loss of the Bromine Atom: Cleavage of the C-Br bond will result in the loss of a bromine radical (Br•). This is a common fragmentation for brominated aromatic compounds and leads to the formation of a stable cation.

-

Benzylic Cleavage: Cleavage of the bond beta to the aromatic ring within the heterocyclic system can also occur, leading to the loss of a C₃H₅ radical.

Tabulated Summary of Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for 8-bromochromane, their corresponding m/z values for both bromine isotopes, the proposed neutral loss, and the likely fragmentation pathway.

| m/z (⁷⁹Br / ⁸¹Br) | Ion Formula | Neutral Loss | Fragmentation Pathway | Relative Abundance |

| 212 / 214 | [C₉H₉BrO]⁺• | - | Molecular Ion | Significant |

| 183 / 185 | [C₇H₅BrO]⁺• | C₂H₄ | Retro-Diels-Alder Reaction | Significant |

| 133 | [C₉H₉O]⁺ | Br• | Loss of Bromine Radical | Significant |

| 171 / 173 | [C₈H₆Br]⁺ | CHO | Subsequent fragmentation | Minor |

| 105 | [C₇H₅O]⁺ | Br•, C₂H₄ | RDA followed by Loss of Bromine | Minor |

Experimental Protocol for GC-MS Analysis

The following is a representative protocol for the analysis of 8-bromochromane using gas chromatography coupled with mass spectrometry (GC-MS).

A. Sample Preparation:

-

Dissolve 1 mg of 8-bromochromane in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

-

If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

B. Gas Chromatography (GC) Conditions:

-

GC System: Agilent 8890 GC or equivalent.

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

C. Mass Spectrometry (MS) Conditions:

-

MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

-

Transfer Line Temperature: 280 °C.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways of 8-bromochromane.

Caption: Proposed EI fragmentation of 8-bromochromane.

An In-depth Technical Guide to the Physical and Chemical Characteristics of 8-Bromochromane

Disclaimer: Publicly available experimental data on the specific physical and chemical characteristics of 8-Bromochromane is limited. This guide has been compiled based on the known properties of the chromane scaffold, principles of organic chemistry, and data from structurally related brominated aromatic compounds. The information provided, particularly quantitative data and experimental protocols, should be considered predictive and requires experimental validation.

Introduction

Chromane (3,4-dihydro-2H-1-benzopyran) is a heterocyclic organic compound that forms the core structure of a variety of biologically active molecules, including vitamin E (tocopherols and tocotrienols) and various flavonoids. The introduction of a bromine atom onto the aromatic ring, specifically at the 8-position, is expected to significantly influence the molecule's electronic properties, reactivity, and potential biological activity. This technical guide aims to provide a comprehensive overview of the predicted physical and chemical characteristics of 8-Bromochromane for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The anticipated physical and chemical properties of 8-Bromochromane are summarized below. These values are estimations based on the parent chromane structure and the influence of a bromine substituent.

Table 1: Predicted Physical and Chemical Properties of 8-Bromochromane

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₉BrO | - |

| Molecular Weight | 213.07 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar brominated aromatic compounds. |

| Boiling Point | > 200 °C at 760 mmHg | Expected to be significantly higher than chromane due to increased molecular weight and dipole moment. |

| Melting Point | Not readily predictable; likely near room temperature | - |

| Density | ~1.4 g/cm³ | Increased density compared to chromane due to the heavy bromine atom. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane, acetone). | Typical for nonpolar organic compounds. |

| Stability | Stable under normal laboratory conditions. May be light-sensitive. | - |

Spectral Data

The following tables outline the expected spectral characteristics for 8-Bromochromane, which are crucial for its identification and structural elucidation.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | d | 1H | H-5 |

| ~6.8-7.0 | t | 1H | H-6 |

| ~7.0-7.2 | d | 1H | H-7 |

| ~4.2 | t | 2H | -OCH₂- (C2) |

| ~2.8 | t | 2H | Ar-CH₂- (C4) |

| ~2.0 | m | 2H | -CH₂- (C3) |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | C-8a |

| ~110-115 | C-8 (C-Br) |

| ~128 | C-7 |

| ~121 | C-6 |

| ~125 | C-5 |

| ~120 | C-4a |

| ~66 | C-2 (-OCH₂-) |

| ~29 | C-4 (Ar-CH₂-) |

| ~22 | C-3 (-CH₂-) |

Table 4: Predicted IR and Mass Spectrometry Data

| Spectrum Type | Expected Features |

| Infrared (IR) | ~3050 cm⁻¹ (aromatic C-H stretch)~2950 cm⁻¹ (aliphatic C-H stretch)~1580, 1470 cm⁻¹ (aromatic C=C stretch)~1230 cm⁻¹ (aryl-O stretch)~1050 cm⁻¹ (alkyl-O stretch)~600-800 cm⁻¹ (C-Br stretch) |

| Mass Spectrometry (EI-MS) | Molecular ion peaks (M⁺, M⁺+2) of approximately equal intensity around m/z 212 and 214, characteristic of a single bromine atom. Fragmentation would likely involve the loss of ethylene (C₂H₄) from the dihydropyran ring. |

Experimental Protocols

Proposed Synthesis of 8-Bromochromane

A plausible synthetic route to 8-Bromochromane involves the electrophilic bromination of chromane.

Reaction Scheme:

Caption: Proposed synthesis of 8-Bromochromane via electrophilic bromination.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chromane (1 equivalent) in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel. Maintain the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench the excess bromine.

-

Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization Workflow

The following workflow outlines the standard procedures for the structural confirmation and purity analysis of the synthesized 8-Bromochromane.

Caption: General workflow for the purification and characterization of 8-Bromochromane.

Reactivity and Chemical Characteristics

-

Electrophilic Aromatic Substitution: The bromine atom and the ether oxygen are ortho, para-directing groups. The bromine is deactivating, while the oxygen is activating. Further electrophilic substitution would likely occur at the 6-position.

-

Nucleophilic Aromatic Substitution: The C-Br bond is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups.

-

Metal-Halogen Exchange: The bromine atom can undergo metal-halogen exchange with organolithium reagents (e.g., n-BuLi) to form the 8-lithiochromane, a useful intermediate for further functionalization.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C, C-N, and C-O bonds, making 8-Bromochromane a potentially valuable building block in organic synthesis.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for 8-Bromochromane, the chromane scaffold is a known pharmacophore. Brominated organic compounds often exhibit a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom can enhance lipophilicity, potentially improving membrane permeability and interaction with biological targets.

Further research would be required to elucidate any specific biological activities and signaling pathway interactions of 8-Bromochromane. A general workflow for such a preliminary biological evaluation is presented below.

Caption: Generalized workflow for preliminary biological evaluation of 8-Bromochromane.

Conclusion

8-Bromochromane is a molecule with potential applications as a synthetic intermediate and as a scaffold for the development of novel bioactive compounds. This guide provides a foundational understanding of its predicted characteristics based on established chemical principles. Experimental validation of the data presented herein is essential for its practical application in research and development.

The Synthesis of 8-Bromochromane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromane scaffold is a privileged heterocyclic motif found in a diverse array of biologically active natural products and synthetic pharmaceuticals. The introduction of a bromine atom onto this framework can significantly modulate a compound's lipophilicity, metabolic stability, and target-binding affinity, making brominated chromanes attractive targets in drug discovery. While a singular, seminal publication detailing the "discovery" of 8-Bromochromane is not prominent in the scientific literature, its synthesis can be accomplished through well-established and logical synthetic transformations. This technical guide outlines a plausible and efficient multi-step synthesis for 8-Bromochromane, providing detailed experimental protocols and expected analytical data.

Proposed Synthetic Pathway

A logical and reliable route to 8-Bromochromane involves a three-step sequence, beginning with the synthesis of a key intermediate, chroman-4-one. This is followed by regioselective bromination and subsequent reduction of the carbonyl group.

The proposed pathway is as follows:

-

Synthesis of Chroman-4-one: An intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acid provides the core chroman-4-one structure.

-

Synthesis of 8-Bromochroman-4-one: Electrophilic bromination of chroman-4-one is carried out to introduce the bromine atom at the 8-position.

-

Synthesis of 8-Bromochromane: A Wolff-Kishner reduction is employed to deoxygenate the carbonyl group, yielding the final product.

Experimental Protocols

Step 1: Synthesis of Chroman-4-one

This procedure outlines the synthesis of the foundational chroman-4-one ring system.

Materials:

-

3-Phenoxypropanoic acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, 3-phenoxypropanoic acid (1.0 eq) is added to polyphosphoric acid (10 eq by weight).

-

The mixture is heated to 85°C with vigorous stirring for approximately 2 hours. The reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is allowed to cool to ambient temperature and is then carefully poured onto a mixture of ice and water with continuous stirring.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude chroman-4-one, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of 8-Bromochroman-4-one

This step involves the regioselective bromination of the chroman-4-one intermediate.

Materials:

-

Chroman-4-one

-

Pyridinium tribromide (Py·Br₃)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Chroman-4-one (1.0 eq) is dissolved in dichloromethane in a round-bottom flask.

-

The solution is cooled to 0°C in an ice bath.

-

Pyridinium tribromide (1.1 eq) is added portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours, with progress monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated sodium thiosulfate solution.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated in vacuo, and the resulting crude product is purified by column chromatography to afford 8-bromochroman-4-one.

Step 3: Synthesis of 8-Bromochromane

The final step is the reduction of the carbonyl group of 8-bromochroman-4-one to a methylene group using the Wolff-Kishner reduction.[1][2][3][4]

Materials:

-

8-Bromochroman-4-one

-

Hydrazine hydrate (85% solution)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Deionized water

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 8-bromochroman-4-one (1.0 eq), hydrazine hydrate (5.0 eq), and potassium hydroxide (4.0 eq) in diethylene glycol is placed in a round-bottom flask fitted with a reflux condenser.

-

The mixture is heated to 130°C for 1 hour.

-

The temperature is then raised to 190-200°C, and the reaction is maintained at this temperature for 4 hours, during which time water and excess hydrazine are distilled off.

-

The reaction is cooled to room temperature, and water is added to the reaction mixture.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude 8-Bromochromane is purified by flash column chromatography on silica gel to yield the pure product.

Data Presentation

The following table summarizes key quantitative data for the intermediates and the final product, 8-Bromochromane.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) | Key ¹H NMR Signals (Predicted, CDCl₃, δ ppm) | Key ¹³C NMR Signals (Predicted, CDCl₃, δ ppm) | Key Mass Spectrum (m/z) | Key IR Bands (cm⁻¹) |

| Chroman-4-one | C₉H₈O₂ | 148.16 | Solid | 7.85 (dd, 1H), 7.45 (ddd, 1H), 7.00 (m, 2H), 4.55 (t, 2H), 2.80 (t, 2H) | 192.1 (C=O), 161.9, 135.9, 127.2, 121.3, 120.7, 117.7, 67.8 (-OCH₂-), 37.8 (-CH₂CO-) | 148 (M⁺) | ~1680 (C=O), ~1605, 1475 (C=C) |

| 8-Bromochroman-4-one | C₉H₇BrO₂ | 227.06 | Solid | 7.70 (dd, 1H), 7.55 (dd, 1H), 6.95 (t, 1H), 4.60 (t, 2H), 2.85 (t, 2H) | 190.8 (C=O), 160.5, 138.5, 129.5, 123.0, 122.5, 112.0, 68.0 (-OCH₂-), 38.0 (-CH₂CO-) | 226/228 (M⁺, M+2) | ~1685 (C=O), ~1590, 1460 (C=C) |

| 8-Bromochromane | C₉H₉BrO | 213.07 | Liquid/Solid | 7.20 (d, 1H), 7.05 (d, 1H), 6.75 (t, 1H), 4.20 (t, 2H), 2.80 (t, 2H), 2.00 (m, 2H) | 153.5, 130.0, 127.5, 122.0, 121.0, 110.0, 65.0 (-OCH₂-), 28.0 (Ar-CH₂-), 22.5 (-CH₂-) | 212/214 (M⁺, M+2) | ~2930 (C-H), ~1580, 1470 (C=C) |

Note: Spectroscopic data for 8-Bromochromane and its precursors are predicted based on analogous structures and general spectroscopic principles. Actual experimental values may differ.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of 8-Bromochromane.

Caption: A three-step synthetic pathway to 8-Bromochromane.

References

Navigating the Solubility Landscape of 8-Bromochromane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 8-Bromochromane in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a qualitative assessment of solubility based on solvent properties, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Understanding 8-Bromochromane

8-Bromochromane is a heterocyclic compound featuring a chromane core substituted with a bromine atom at the 8-position. The presence of the polar chromane moiety and the halogen atom influences its interaction with various solvents. Understanding its solubility is a critical first step in many research and development applications, including reaction chemistry, formulation development, and biological screening.

Qualitative Solubility Profile of 8-Bromochromane

The following table provides a qualitative estimation of the solubility of 8-Bromochromane in a range of common organic solvents. These estimations are based on the general principles of "like dissolves like" and the known properties of these solvents. It is crucial to note that these are not experimentally determined values and should be used as a preliminary guide for solvent selection.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Solubility of 8-Bromochromane | Rationale |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | High | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2] |

| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | 36.7 | High | Similar to DMSO, DMF is a polar aprotic solvent with broad solvency.[3] |

| Acetone | CH₃COCH₃ | 20.7 | Moderate to High | A moderately polar solvent, it is expected to be a good solvent for 8-Bromochromane. |

| Acetonitrile | CH₃CN | 37.5 | Moderate | A polar aprotic solvent, it should be a suitable solvent, though potentially less effective than DMSO or DMF. |

| Polar Protic Solvents | ||||

| Methanol | CH₃OH | 32.7 | Moderate | The simplest alcohol, its polarity should allow for reasonable dissolution of 8-Bromochromane. |

| Ethanol | C₂H₅OH | 24.5 | Moderate | Similar to methanol, ethanol is a good general-purpose polar solvent. |

| Less Polar Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | High | Despite its lower polarity, DCM is an excellent solvent for a wide range of organic compounds due to its ability to engage in various intermolecular interactions.[4][5] |

| Ethyl Acetate | CH₃COOC₂H₅ | 6.0 | Moderate to Low | As a less polar solvent, its ability to dissolve 8-Bromochromane may be more limited. |

Experimental Determination of 8-Bromochromane Solubility

Given the absence of specific quantitative data, experimental determination is paramount. The following protocols provide a structured approach to accurately measure the solubility of 8-Bromochromane.

Materials and Equipment

-

8-Bromochromane (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Calibrated pipettes

-

HPLC or UV-Vis spectrophotometer (for quantitative analysis)

-

Glass vials with screw caps

Protocol 1: Visual Method for Rapid Screening

This method is suitable for a quick, semi-quantitative assessment of solubility.

-

Preparation: Add a pre-weighed amount of 8-Bromochromane (e.g., 1 mg) to a glass vial.

-

Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the vial.

-

Dissolution: Cap the vial and vortex vigorously for 1-2 minutes.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Titration: If the solid has completely dissolved, add another pre-weighed portion of 8-Bromochromane and repeat the process until saturation is reached (i.e., solid material remains undissolved).

-

Heating (Optional): If the compound has low solubility at room temperature, the vial can be gently warmed (e.g., to 37-40°C) to assess the effect of temperature on solubility.[6] Ensure the compound is stable at the elevated temperature.

-

Calculation: The approximate solubility can be calculated based on the total mass of the compound dissolved in the final volume of the solvent.

Protocol 2: Saturation Shake-Flask Method for Quantitative Analysis

This is a more accurate method for determining thermodynamic solubility.

-

Sample Preparation: Add an excess amount of 8-Bromochromane to a vial containing a known volume of the solvent to ensure a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess, undissolved solid.

-

Sample Extraction: Carefully pipette an aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 8-Bromochromane.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.

References

Theoretical and Computational Approaches to 8-Bromochromane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 8-Bromochromane. Given the limited direct experimental and computational data available for this specific molecule in public databases, this document serves as a practical manual outlining the established computational chemistry and spectroscopic techniques used for the analysis of chromane derivatives and related halogenated compounds. This guide details standard experimental protocols for spectroscopic characterization and presents predicted data for 8-Bromochromane based on foundational chemical principles and analysis of similar molecular structures. Furthermore, it includes workflows for computational analysis, offering a robust framework for researchers initiating studies on this and related molecules.

Introduction

Chromane and its derivatives are significant scaffolds in medicinal chemistry, forming the core structure of various biologically active compounds, including antioxidants, anti-inflammatory agents, and neuroprotective agents. The introduction of a bromine atom at the 8-position of the chromane ring is expected to modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacological profile. Theoretical and computational studies are indispensable for understanding these structure-activity relationships at a molecular level.

This guide will explore the application of quantum chemical calculations, such as Density Functional Theory (DFT), for elucidating the molecular structure, electronic properties, and vibrational spectra of 8-Bromochromane. Additionally, it will cover molecular docking and molecular dynamics (MD) simulations as powerful tools for investigating its potential interactions with biological targets.

Theoretical and Computational Methodologies

A typical computational workflow for investigating a molecule like 8-Bromochromane involves several key steps, from geometry optimization to the analysis of its interaction with biological macromolecules.

Caption: A generalized workflow for the computational analysis of 8-Bromochromane.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule.

Protocol for DFT Calculations:

-

Geometry Optimization: The 3D structure of 8-Bromochromane is optimized to find its lowest energy conformation. A common method is the B3LYP functional with a 6-311++G(d,p) basis set.

-

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's chemical reactivity and kinetic stability. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study hyperconjugative interactions, charge delocalization, and the stability of the molecule.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for identifying potential biological targets and understanding binding mechanisms.

Protocol for Molecular Docking:

-

Target Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of 8-Bromochromane is optimized (as described in 2.1) and assigned appropriate atom types and charges.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the binding site of the protein. The program samples a large number of conformations and orientations and scores them based on a scoring function.

-

Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and to estimate the binding affinity.

Predicted Spectroscopic Data for 8-Bromochromane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for 8-Bromochromane

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 4.2 - 4.4 | t |

| H-3 | 2.0 - 2.2 | m |

| H-4 | 2.8 - 3.0 | t |

| H-5 | 7.2 - 7.4 | d |

| H-6 | 6.8 - 7.0 | t |

| H-7 | 7.0 - 7.2 | d |

Table 2: Predicted ¹³C NMR Chemical Shifts for 8-Bromochromane

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 65 - 68 |

| C-3 | 22 - 25 |

| C-4 | 28 - 31 |

| C-4a | 120 - 123 |

| C-5 | 128 - 131 |

| C-6 | 120 - 123 |

| C-7 | 125 - 128 |

| C-8 | 110 - 113 |

| C-8a | 152 - 155 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 8-Bromochromane

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O (ether) | Stretching | 1260 - 1200 |

| C-Br | Stretching | 650 - 550 |

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for acquiring the spectroscopic data necessary for the characterization of 8-Bromochromane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 8-Bromochromane in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, 512-2048 scans, and a relaxation delay of 2-5 seconds with proton decoupling.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of 8-Bromochromane with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values and literature data for similar compounds.

Potential Signaling Pathway Investigation

Chromane derivatives have been implicated in various signaling pathways. Should 8-Bromochromane be investigated for its biological activity, computational studies can help elucidate its mechanism of action. For instance, if it is hypothesized to have anti-inflammatory effects, its interaction with the NF-κB signaling pathway could be explored.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by 8-Bromochromane.

Conclusion

This technical guide provides a foundational framework for the theoretical and computational investigation of 8-Bromochromane. By employing the outlined quantum chemical and molecular modeling techniques, researchers can gain significant insights into its physicochemical properties and potential biological activities. The predicted spectroscopic data and detailed experimental protocols offer a valuable resource for the synthesis and characterization of this and related chromane derivatives. Future studies combining these computational and experimental approaches will be crucial for unlocking the full therapeutic potential of this class of compounds.

Purity and characterization of synthetic 8-Bromochromane

An In-depth Technical Guide to the Purity and Characterization of Synthetic 8-Bromochromane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 8-Bromochromane. This document details the synthetic pathway, experimental protocols for synthesis and purification, and methods for characterization to ensure the identity, purity, and quality of the final compound. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams.

Synthesis of 8-Bromochromane

The synthesis of 8-Bromochromane is typically achieved through a two-step process starting from chroman-4-one. The first step involves the regioselective bromination of the aromatic ring at the C-8 position, followed by the reduction of the carbonyl group at the C-4 position.

Synthetic Pathway Overview

The logical flow for the synthesis involves the preparation of an intermediate, 8-bromochroman-4-one, which is then reduced to the final product, 8-Bromochromane.

Caption: A diagram illustrating the two-step synthesis of 8-Bromochromane.

Experimental Protocols

Step 1: Synthesis of 8-Bromochroman-4-one

This protocol is adapted from methods for regioselective bromination of chroman-4-ones[1].

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve chroman-4-one (1 equivalent) in dichloromethane (DCM) at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Slowly add a solution of Pyridinium Tribromide (Py·Br₃) (1.1 equivalents) in DCM to the cooled solution over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 8-bromochroman-4-one.

Step 2: Synthesis of 8-Bromochromane (Reduction)

This protocol is based on the standard reduction of the carbonyl group in chromanone derivatives[1].

-

Reaction Setup: Dissolve the crude 8-bromochroman-4-one (1 equivalent) from the previous step in methanol at 0°C in a round-bottom flask.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the solution, ensuring the temperature remains below 5°C.

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for 2-3 hours.

-

Monitoring: Monitor the reaction completion by TLC.

-

Workup: Carefully add 1M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the mixture. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄[2].

-

Isolation: Filter the solution and remove the solvent by rotary evaporation to obtain crude 8-Bromochromane.

Purification of Synthetic 8-Bromochromane

Purification is critical to remove unreacted starting materials, reagents, and by-products. A combination of liquid-liquid extraction and column chromatography is generally effective.

Purification Workflow

Caption: A flowchart detailing the purification of 8-Bromochromane.

Experimental Protocol: Column Chromatography

-

Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass chromatography column[2].

-

Sample Loading: Dissolve the crude 8-Bromochromane in a minimal amount of the eluent (or a slightly more polar solvent like DCM) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 2% to 20% ethyl acetate in hexane.

-

Fraction Collection: Collect fractions of the eluate and monitor them by TLC.

-

Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield purified 8-Bromochromane as an oil or solid.

Characterization and Purity Analysis

The structure and purity of the synthesized 8-Bromochromane must be confirmed using various analytical techniques.

Analytical Characterization Workflow

Caption: A logical flow for the structural and purity analysis of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation. While specific data for 8-Bromochromane is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures like 3-Bromochroman-4-one[3].

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of purified 8-Bromochromane in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube[4].

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Table 1: Predicted ¹H and ¹³C NMR Data for 8-Bromochromane Note: These are predicted values based on known substituent effects and data from analogous compounds.

| Analysis | Predicted Chemical Shift (δ, ppm) | Description |

| ¹H NMR | 7.20-7.40 (m, 2H) | Aromatic Protons (H-5, H-7) |

| 6.80-6.95 (t, 1H) | Aromatic Proton (H-6) | |

| 4.20-4.35 (t, 2H) | Methylene Protons (H-2, -OCH₂) | |

| 2.70-2.85 (t, 2H) | Methylene Protons (H-4, Ar-CH₂) | |

| 2.00-2.15 (m, 2H) | Methylene Protons (H-3, -CH₂-) | |

| ¹³C NMR | ~155 | C-8a (Ar-O) |

| ~130-135 | Aromatic CH carbons | |

| ~120-125 | Aromatic CH carbons | |

| ~110-115 | C-8 (Ar-Br) | |

| ~65-70 | C-2 (-OCH₂) | |

| ~25-30 | C-4 (Ar-CH₂) | |

| ~20-25 | C-3 (-CH₂) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the isotopic distribution, which is characteristic for bromine-containing compounds.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in a characteristic M and M+2 isotopic pattern in the mass spectrum[5].

Table 2: Predicted Mass Spectrometry Data for 8-Bromochromane

| Parameter | Value | Notes |

| Chemical Formula | C₉H₉BrO | |

| Molecular Weight | 213.07 g/mol | |

| Expected Ion (ESI+) | [M+H]⁺ | |

| m/z for ⁷⁹Br Isotope | 212.98 | Expected M peak |

| m/z for ⁸¹Br Isotope | 214.98 | Expected M+2 peak |

| Isotopic Ratio | ~1:1 | Characteristic of a monobrominated compound |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of a synthesized compound.

Experimental Protocol:

-

System Setup: Use a C8 or C18 reverse-phase column. A suitable mobile phase would be a gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape[6][7].

-

Sample Preparation: Prepare a standard solution of the purified 8-Bromochromane at a concentration of approximately 1 mg/mL in the mobile phase.

-

Analysis: Inject the sample and run the HPLC method. Purity is determined by the area percentage of the main peak in the chromatogram.

Table 3: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 10 µL |

| Expected Purity | >95% for a purified sample |

References

Potential Derivatives and Analogs of 8-Bromochromane: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromane scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and synthetic compounds. The introduction of a bromine atom at the 8-position of the chromane ring system offers a unique starting point for the development of novel therapeutic agents. This technical guide explores the potential derivatives and analogs of 8-bromochromane, providing a comprehensive overview of their synthesis, potential biological activities, and mechanisms of action. This document is intended to serve as a resource for researchers and drug development professionals interested in leveraging the 8-bromochromane core for the discovery of new chemical entities with therapeutic potential in oncology and infectious diseases.

Introduction to the 8-Bromochromane Scaffold

Chromane (3,4-dihydro-2H-1-benzopyran) is a bicyclic ether that forms the core structure of many important molecules, including tocopherols (Vitamin E), flavonoids, and anthocyanins. The inherent biological relevance of the chromane nucleus makes it an attractive scaffold for medicinal chemistry. The introduction of a bromine substituent at the 8-position can significantly influence the physicochemical properties of the molecule, such as lipophilicity and electronic character, which in turn can modulate its pharmacokinetic profile and biological activity. Halogen bonding interactions involving the bromine atom may also provide additional binding affinity and selectivity for biological targets.